

# Dichloronitromethane soil-water partitioning coefficients

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## Compound Focus: Dichloronitromethane

CAS No.: 7119-89-3

Cat. No.: S596882

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## Understanding Soil-Water Partitioning

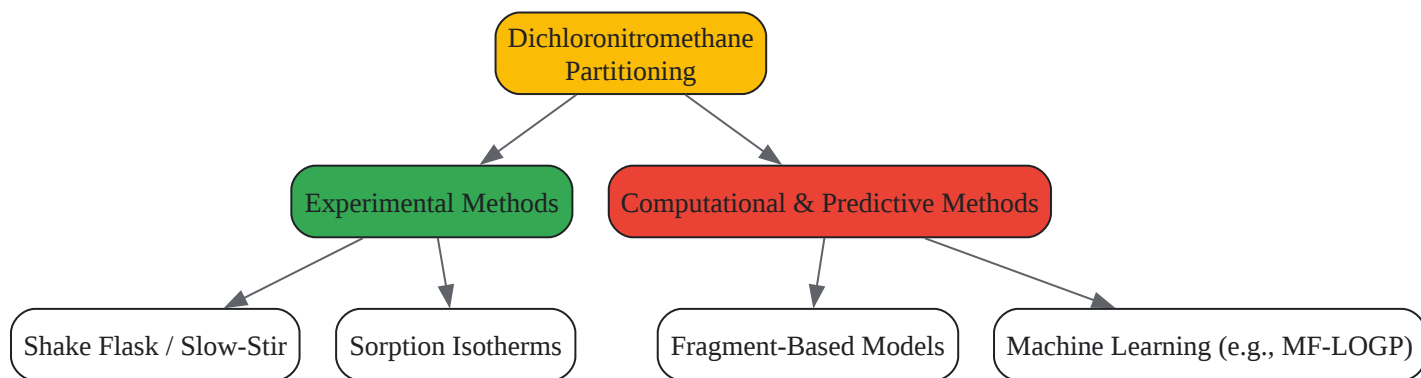
The soil-water partition coefficient describes how a chemical distributes itself between soil and water at equilibrium. For organic compounds, this is strongly influenced by the chemical's **lipophilicity** (its affinity for organic matter versus water), which is commonly quantified by its **n-octanol/water partition coefficient (K<sub>ow</sub>)** [1].

- **The Role of logK<sub>ow</sub>:** The logK<sub>ow</sub> is a primary parameter for predicting a substance's distribution in the environment [1]. A higher logK<sub>ow</sub> value indicates a compound is more hydrophobic and will adsorb more readily to organic matter in soil [2] [1].
- **Relationship to Soil Sorption:** The soil sorption of heavily halogenated compounds is strongly influenced by their n-octanol/water partition coefficients, with higher K<sub>ow</sub> values associated with stronger soil sorption [2].

## Experimental & Estimation Methods

For situations where experimental data is not available, several methods can be used to determine or estimate the partition coefficient.

Method Type	Description	Key Features
<b>Experimental Measurement</b>	Direct measurement via shake flask or slow-stir methods; sorption isotherms determine equilibrium relationship [1] [3].	Considered the standard but can be labor-intensive, costly, and requires pure compounds [2] [1].
<b>Freundlich Adsorption Isotherm</b>	A model frequently applied to soil sorption data (e.g., for phosphorus) [4].	Describes nonlinear sorption; formula: $(\log C_s = \log K_f + n \log C)$ , where $(C_s)$ is concentration on solid, $(C)$ is concentration in fluid, $(K_f)$ is Freundlich constant, $(n)$ is exponent [4].
<b>Machine Learning Prediction</b>	"MF-LOGP" model predicts logKow using only molecular formula as input, based on a random forest algorithm [2].	Useful when molecular structure is unknown; provides a rapid, automated estimation method [2].



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*A roadmap of methodologies for determining soil-water partitioning.*

## A Path Forward for Your Research

Given that a definitive value for **dichloronitromethane** is not readily available in the public scientific literature I searched, here is a practical approach to proceed:

- **Estimate logKow:** As a first step, use a predictive model like the mentioned **MF-LOGP** [2] or other available software (e.g., ALOGPS, CLOGP) to obtain an estimated logKow for **dichloronitromethane**. This value is a crucial input for further modeling.
- **Consult Specialized Databases:** Search for experimental data in dedicated chemical databases such as the **US EPA's CompTox Chemicals Dashboard** or **PubChem**, which may contain measured values or internal experimental reports.
- **Conduct Laboratory Experiments:** If the data is critical and does not exist, the most reliable path is to perform your own measurements using the standard **slow-stir method** [2] [1] or a soil sorption study to generate an adsorption isotherm [3] [4].

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## References

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